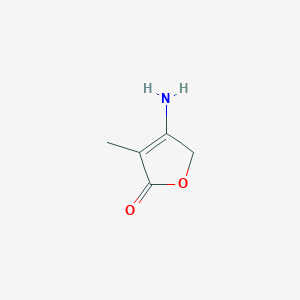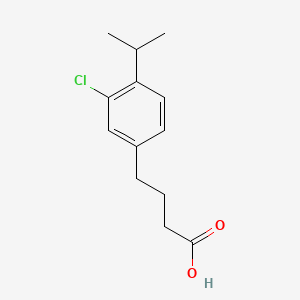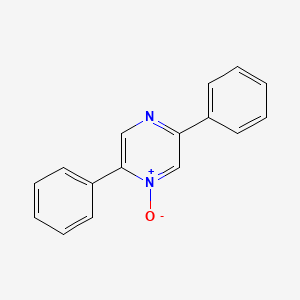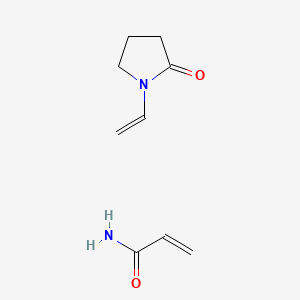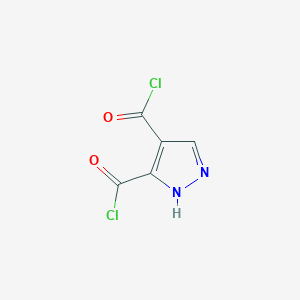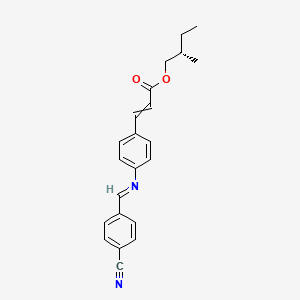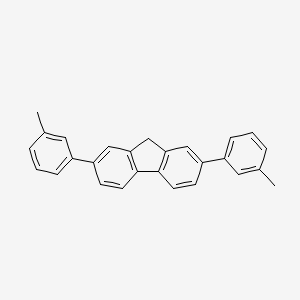
2,7-Bis(3-methylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(3-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to the 2 and 7 positions of the fluorene core. The presence of these methylphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 3-methylbenzene (m-xylene) as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction. In this reaction, fluorene undergoes alkylation with 3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,7-Bis(3-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
科学的研究の応用
2,7-Bis(3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
作用機序
The mechanism of action of 2,7-Bis(3-methylphenyl)-9H-fluorene depends on its specific application:
In Chemistry: The compound acts as a versatile intermediate, participating in various chemical reactions to form more complex structures.
In Biology and Medicine: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,7-Bis(3-methylphenyl)-4,9-di(3-toluidino)benzo[LMN][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares a similar fluorene core but has additional functional groups that impart different properties.
2,7-Bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene: Another fluorene derivative with distinct functional groups used in OLEDs.
Uniqueness
2,7-Bis(3-methylphenyl)-9H-fluorene is unique due to the presence of two 3-methylphenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other fluorene derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
31158-40-4 |
|---|---|
分子式 |
C27H22 |
分子量 |
346.5 g/mol |
IUPAC名 |
2,7-bis(3-methylphenyl)-9H-fluorene |
InChI |
InChI=1S/C27H22/c1-18-5-3-7-20(13-18)22-9-11-26-24(15-22)17-25-16-23(10-12-27(25)26)21-8-4-6-19(2)14-21/h3-16H,17H2,1-2H3 |
InChIキー |
WIHUOLBOVBOANV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


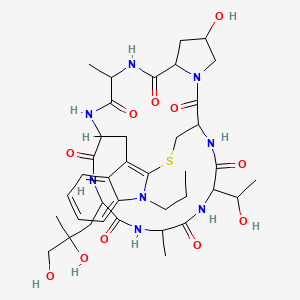
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
